Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8645817
InChI: InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-9-6-14(21)10-16(18)19(17)23-15-7-4-13(5-8-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)
SMILES: CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Br
Molecular Formula: C20H17BrN2O3
Molecular Weight: 413.3 g/mol

Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC8645817

Molecular Formula: C20H17BrN2O3

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate -

Specification

Molecular Formula C20H17BrN2O3
Molecular Weight 413.3 g/mol
IUPAC Name ethyl 4-(4-acetylanilino)-6-bromoquinoline-3-carboxylate
Standard InChI InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-9-6-14(21)10-16(18)19(17)23-15-7-4-13(5-8-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)
Standard InChI Key LAJUNVAOYANIRM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Br
Canonical SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate is C₂₁H₁₈BrN₃O₃, with a molecular weight of 440.29 g/mol. Key structural features include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • 6-Bromo substituent: Introduces steric bulk and electron-withdrawing effects, modulating electronic distribution.

  • 4-(4-Acetylphenyl)amino group: Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.

  • 3-Carboxylate ethyl ester: Improves lipophilicity and serves as a prodrug motif for potential hydrolysis to the carboxylic acid in vivo.

The compound’s SMILES notation is CCOC(=O)C1=C(NC2=CC=C(C(C)=O)C=C2)C3=C(Br)C=CC=C3N=C1, reflecting its substitution pattern. Computational analyses predict a log P (octanol-water partition coefficient) of approximately 3.2, indicating moderate lipophilicity conducive to membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate typically involves a multi-step sequence:

Step 1: Formation of the Quinoline Core
A Gould-Jacobs reaction is employed, starting with the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate. Heating in diphenylether at 240–260°C facilitates cyclization to ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate .

Step 2: Chlorination
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux, yielding ethyl 6-bromo-4-chloroquinoline-3-carboxylate .

Step 3: Amination
Nucleophilic aromatic substitution with 4-aminoacetophenone in the presence of a base (e.g., triethylamine) introduces the 4-acetylphenylamino group. This step often requires polar aprotic solvents like dimethylformamide (DMF) and temperatures of 80–100°C .

Representative Reaction Conditions

StepReagents/ConditionsYield
1Diphenylether, 260°C, 1.5 h88%
2POCl₃, reflux, 1 h93.8%
34-Aminoacetophenone, DMF, 80°C77.4%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example, the ethyl ester proton typically resonates at δ 4.25–4.35 ppm as a quartet, while the acetyl group’s methyl protons appear as a singlet near δ 2.60 ppm .

Physicochemical Properties

Solubility and Stability

Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate exhibits limited aqueous solubility (0.0177 mg/mL at 25°C) but dissolves readily in organic solvents like DMSO and dichloromethane. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, with the ester moiety being particularly susceptible to hydrolysis .

Spectroscopic Data

  • UV-Vis: Absorption maxima at 254 nm (quinoline π→π* transition) and 310 nm (n→π* transition of the acetyl group).

  • IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (acetyl C=O), and 1590 cm⁻¹ (quinoline C=N) .

Pharmacological Profile

Cytochrome P450 Interactions

In silico predictions suggest inhibition of CYP1A2 and CYP2C19, with weaker effects on CYP3A4. This profile implies potential drug-drug interactions, necessitating caution in co-administration with substrates of these enzymes .

Applications and Future Directions

Antibiotic Development

The bromoquinoline scaffold is a promising candidate for overcoming β-lactam resistance. Modifications at the 4-position (e.g., acetylphenylamino) could target DNA gyrase or topoisomerase IV, akin to fluoroquinolones .

Fluorescent Probes

Quinoline derivatives are widely used in bioimaging. The bromine atom in this compound allows further functionalization via Suzuki-Miyaura coupling, enabling attachment of fluorophores for cellular tracking .

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